molecular formula C22H25FN2O3S B4554456 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4554456
M. Wt: 416.5 g/mol
InChI Key: PFEXRXWGPHKWCO-UHFFFAOYSA-N
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Description

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C22H25FN2O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.15699200 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Synthesis and reactivity of fluorinated compounds have been a focus in research, showing how fluorinated dienophiles like 1-(N,N-diethylcarbamoyloxy-2-fluoro-2-(phenylsulfonyl)-ethene react with various dienes to produce fluorinated cycloadducts. This highlights a method to generate compounds with potential for further exploration in various scientific applications (Crowley, Percy, & Stansfield, 1996).

Catalysis and Rearrangements

N-heterocyclic carbene-catalyzed rearrangements of vinyl sulfones, turning 1,1-bis(arylsulfonyl)ethylene into trans-1,2-bis(phenylsulfonyl) compounds, demonstrate the potential for creating highly substituted isoxazolines and other heterocycles. This indicates the versatility of such compounds in catalysis and organic synthesis, offering pathways to novel structures (Atienza, Roth, & Scheidt, 2011).

Photophysical Properties and Sensing Applications

Water-soluble sulfonato-Salen-type ligands derived from different diamines, including compounds related to the discussed chemical structure, have been explored for their photophysical properties. These compounds exhibit strong fluorescence quenched selectively by Cu(2+), suggesting their use as fluorescence sensors for detecting metal ions in water and living cells, showcasing the potential of fluorinated and sulfonated compounds in sensor technology (Zhou et al., 2012).

Antithrombotic and Vasorelaxant Activities

Research into sulfonylurea compounds has demonstrated their ability to inhibit thromboxane A2 (TXA2) synthesis and action, highlighting a therapeutic application in antithrombotic and vasorelaxant activities. This suggests a potential for the development of new treatments for cardiovascular diseases, indicating the broad applicability of such compounds in medical research (Lu et al., 2012).

Drug Metabolism and Biocatalysis

Application of biocatalysis to drug metabolism studies have prepared mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial systems in producing metabolites for structural characterization and clinical research. This underscores the importance of sulfonamide derivatives in pharmacology and the potential to use biocatalysis for drug development and metabolic studies (Zmijewski et al., 2006).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3S/c23-19-11-13-20(14-12-19)25(29(27,28)21-9-5-2-6-10-21)17-22(26)24-16-15-18-7-3-1-4-8-18/h2,5-7,9-14H,1,3-4,8,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEXRXWGPHKWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.